molecular formula C10H13N3OS B214923 2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol

Cat. No. B214923
M. Wt: 223.3 g/mol
InChI Key: FROBNNGHZPWAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMTPAE and is known for its ability to interact with various biological targets, including enzymes and receptors. In

Mechanism of Action

The mechanism of action of DMTPAE is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMTPAE has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. DMTPAE has also been shown to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
DMTPAE has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. DMTPAE has also been shown to reduce inflammation and to modulate the immune system. Additionally, DMTPAE has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of DMTPAE is its ability to interact with various biological targets, making it a promising candidate for drug development. Additionally, DMTPAE has been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of DMTPAE is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of DMTPAE. One potential direction is the development of DMTPAE-based drugs for the treatment of cancer, Alzheimer's disease, and inflammation. Another direction is the investigation of DMTPAE's mechanism of action and its interactions with various biological targets. Additionally, future studies could explore the potential use of DMTPAE in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of DMTPAE involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with ethylene oxide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or methanol. The reaction yields DMTPAE as a white to light yellow solid with a melting point of 125-128°C.

Scientific Research Applications

DMTPAE has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to interact with various biological targets, including enzymes and receptors, making it a promising candidate for drug development. DMTPAE has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and inflammation. It has also been investigated for its ability to modulate the immune system and for its antiviral properties.

properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.3 g/mol

IUPAC Name

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C10H13N3OS/c1-6-7(2)15-10-8(6)9(11-3-4-14)12-5-13-10/h5,14H,3-4H2,1-2H3,(H,11,12,13)

InChI Key

FROBNNGHZPWAHF-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC=NC(=C12)NCCO)C

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.